molecular formula C8H11NO2 B3425885 Trans-4-cyanocyclohexanecarboxylic acid CAS No. 4848-16-2

Trans-4-cyanocyclohexanecarboxylic acid

Cat. No. B3425885
CAS RN: 4848-16-2
M. Wt: 153.18 g/mol
InChI Key: KJZWYCAIEUYAIW-UHFFFAOYSA-N
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Description

Trans-4-cyanocyclohexanecarboxylic acid is a chemical compound with the molecular formula C8H11NO2 and a molecular weight of 153.17844 . It is used in laboratory chemicals and the manufacture of chemical compounds .


Molecular Structure Analysis

The molecular structure of Trans-4-cyanocyclohexanecarboxylic acid consists of 8 carbon atoms, 11 hydrogen atoms, 1 nitrogen atom, and 2 oxygen atoms . More detailed structural analysis may require additional resources or tools.


Physical And Chemical Properties Analysis

Trans-4-cyanocyclohexanecarboxylic acid has a density of 1.2±0.1 g/cm3, a boiling point of 348.1±35.0 °C at 760 mmHg, and a molecular refractivity of 38.6±0.4 cm3 . It has 3 H bond acceptors, 1 H bond donor, and 2 freely rotating bonds .

Scientific Research Applications

Catalytic Oxidation and Chemical Synthesis

Catalytic oxidation processes play a critical role in the chemical industry, especially in the synthesis of intermediates like cyclohexene derivatives. These processes can lead to a variety of products with different oxidation states and functional groups, indicating the importance of selective catalytic oxidation in achieving targeted chemical synthesis (Cao et al., 2018). The research into controlled oxidation reactions showcases the potential for developing specific pathways for the synthesis of compounds like Trans-4-cyanocyclohexanecarboxylic acid, emphasizing the synthetic value for both academic and industrial applications.

Environmental and Health Implications

The study of chemical compounds also extends to their environmental and health impacts. For instance, the degradation products of certain industrial solvents have been evaluated for their acute and subchronic oral toxicity, as well as their impact on human health through water contamination (Paustenbach et al., 2015). Understanding the toxicity and environmental behavior of related compounds can provide insights into the safe handling and potential risks associated with Trans-4-cyanocyclohexanecarboxylic acid.

Biotechnological Applications

The biotechnological production and valorization of muconic acid, a dicarboxylic acid with conjugated double bonds, highlight the growing interest in utilizing biotechnological pathways for the synthesis of valuable chemical intermediates (Khalil et al., 2020). This research underscores the potential of biotechnological methods in producing and valorizing compounds structurally related to Trans-4-cyanocyclohexanecarboxylic acid, demonstrating the versatility of such compounds as monomers for specialty polymers and as starting materials for the synthesis of other value-added products.

Pharmaceutical and Therapeutic Research

The exploration of certain compounds in cancer therapy and their mechanisms of action, such as retinoids, which are known for their roles in inducing differentiation and/or growth inhibition in a variety of tumor cell lines, offers a glimpse into the therapeutic potential of structurally complex molecules (Smith et al., 1992). While Trans-4-cyanocyclohexanecarboxylic acid may not have a direct role in these applications, the methodologies and findings from such studies can inform future research on its potential pharmaceutical or therapeutic uses.

properties

IUPAC Name

4-cyanocyclohexane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11NO2/c9-5-6-1-3-7(4-2-6)8(10)11/h6-7H,1-4H2,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJZWYCAIEUYAIW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CCC1C#N)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50435944
Record name Trans-4-cyanocyclohexanecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50435944
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

153.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Trans-4-cyanocyclohexanecarboxylic acid

CAS RN

15177-68-1, 4848-16-2
Record name Trans-4-cyanocyclohexanecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50435944
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name TRANS-4-CYANOCYCLOHEXANECARBOXYLIC ACID
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 4-cyanocyclohexane-1-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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